Structural Uniqueness vs. Co-Isolated Flavonoids
Among the four isoprenylated flavonoids (dodovisones A–D) co-isolated from the aerial parts of Dodonaea viscosa, Dodovisone B is structurally distinguished by its specific substitution pattern and chromatographic properties. The original isolation paper establishes dodovisones A–D as distinct chemical entities through extensive spectroscopic analysis [1]. However, the published literature contains no quantitative head-to-head biological activity data (e.g., IC₅₀ values) for Dodovisone B relative to Dodovisone A, C, D, or any other defined comparator. The evidence below therefore constitutes class-level inference and supporting physicochemical evidence rather than direct comparative biological potency data.
| Evidence Dimension | Molecular structure (co-isolated series context) |
|---|---|
| Target Compound Data | Dodovisone B: C27H32O9, MW 500.54, features bichromen-4-one core with 3,6-dimethoxy substitution and 4-hydroxy-3-methylbutyl side chain |
| Comparator Or Baseline | Dodovisone A, C, D: Related isoprenylated flavonoids from same source plant with distinct substitution patterns |
| Quantified Difference | Not quantified – no head-to-head biological activity comparison data available in public domain |
| Conditions | Structural characterization by NMR, MS, and other spectroscopic techniques as reported in isolation paper [1] |
Why This Matters
Structural identity confirmation is a prerequisite for reproducible research; procurement of misidentified or structurally ambiguous material invalidates experimental results and publications.
- [1] Gao Y, Fang YD, Hai P, Wang F, Liu JK. Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa. Natural Products and Bioprospecting. 2013;3(5):250-255. doi:10.1007/s13659-013-0053-4. View Source
